6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a fluorinated heterocyclic organic compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol. This compound is part of the quinolinone family, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 6-fluoroquinoline or its derivatives.
Reaction Conditions: The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the cyclization of a fluorinated aniline derivative under acidic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are employed.
Major Products Formed:
Oxidation Products: Quinone derivatives, which are important in various industrial applications.
Reduction Products:
Substitution Products: Halogenated quinolines, which can serve as intermediates in further chemical syntheses.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be used to study enzyme inhibition and protein binding. Its fluorine atom can enhance the binding affinity and selectivity of biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound, leading to more effective inhibition or activation of the target.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It can bind to receptors and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
6-Fluoro-2,3-dihydro-2,2-dimethylchromen-4-one:
2,3-Dimethyl-2,3-dihydro-4(1H)-quinazolinone: Another quinoline derivative with similar chemical properties.
6-Chloro-3-ethyl-2-phenyl-2,3-dihydro-4(1H)-quinazolinone: A halogenated quinoline with distinct biological activities.
Uniqueness: 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one stands out due to its unique fluorine substitution, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable tool in various scientific and industrial applications.
Biological Activity
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a fluorinated heterocyclic compound belonging to the quinolinone family, which is recognized for its diverse biological activities. Its unique structure, characterized by the presence of a fluorine atom, contributes to its potential as a pharmacologically active agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H12FNO
- Molecular Weight : 193.22 g/mol
- CAS Number : 395673-46-8
The compound's structure includes a fluorine atom that enhances its binding affinity to biological targets, making it a subject of interest in drug discovery and development.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative disease pathways. For instance, derivatives of 3,4-dihydroquinolinone have demonstrated significant inhibition against AChE and MAO-B with IC50 values as low as 0.0029 µM .
- Receptor Modulation : The compound may also interact with dopamine receptors (D2R), influencing neurotransmitter activity and potentially offering therapeutic benefits for conditions like Parkinson's disease .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antimicrobial Activity : Similar compounds within the quinolinone family have exhibited broad-spectrum antimicrobial properties. The fluorinated variants may enhance this activity due to increased lipophilicity and improved membrane penetration .
- Anti-inflammatory Effects : Compounds derived from this class have been noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies
- Neurodegenerative Diseases : A study focused on hybrid compounds combining 3,4-dihydroquinolinone with dithiocarbamate moieties showed promising results in inhibiting AChE and MAOs, suggesting potential applications in Alzheimer's disease treatment. The most effective compound demonstrated an IC50 value of 0.28 µM against AChE .
- Dopamine Receptor Modulation : Research on novel derivatives of 3,4-dihydroquinolin-2(1H)-one indicated their potential as D2R modulators with favorable CNS availability and low cytotoxicity profiles . This suggests that modifications to the quinolinone structure can yield compounds suitable for treating psychiatric disorders.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:
Compound Name | IC50 (µM) | Mechanism of Action | Therapeutic Potential |
---|---|---|---|
This compound | TBD | AChE and MAO inhibition | Neurodegenerative diseases |
Compound 49 (C7 substituted) | 0.0029 | MAO-B inhibition | Neurodegenerative diseases |
Dithiocarbamate derivative | TBD | AChE inhibition | Alzheimer's treatment |
Properties
IUPAC Name |
6-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFQJWXHXGGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619894 | |
Record name | 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395673-46-8 | |
Record name | 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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